molecular formula C18H20F3N5 B15115155 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B15115155
M. Wt: 363.4 g/mol
InChI Key: QGJPXSCUZRRKOV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazine groups. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as crystallization or chromatography, and final product isolation. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C18H20F3N5

Molecular Weight

363.4 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H20F3N5/c1-12-10-16(24-17(23-12)13-2-3-13)26-8-6-25(7-9-26)15-5-4-14(11-22-15)18(19,20)21/h4-5,10-11,13H,2-3,6-9H2,1H3

InChI Key

QGJPXSCUZRRKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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